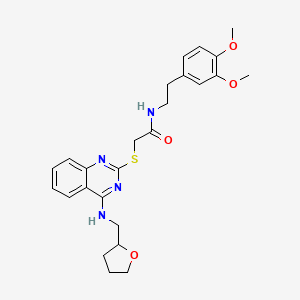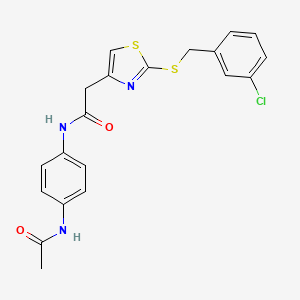
N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide, also known as ACTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a thiazole-based compound that has shown promising results in various scientific research studies.
科学的研究の応用
Antitumor Activity
A study focused on the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, including the structure related to N-(4-acetamidophenyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide. These compounds were tested for their potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Some of these compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the significance of this chemical structure in developing potential antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Research into thiazole-based polymers investigated two thiazole-containing monomers, which, through electrochemical polymerization, were found to have promising optoelectronic properties. These properties are critical for applications in conducting polymers, indicating potential uses in electronic and photonic devices. The study presents a foundational approach to understanding how substituting thiazole and related heterocyclic compounds can impact the optoelectronic characteristics of polymers (Camurlu & Guven, 2015).
Anticancer Agents
Another study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. These compounds, related to the target chemical structure, showed high selectivity and potency against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents. This research adds to the growing body of evidence that thiazole derivatives can be valuable in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
作用機序
Target of Action
Thiazole derivatives are known to have diverse biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets through various chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been shown to inhibit the α-amylase enzyme, which plays a crucial role in carbohydrate metabolism .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of functional groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds .
Result of Action
The result of the action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been shown to have antimicrobial, antifungal, and antiviral effects .
Action Environment
The action environment can significantly influence the efficacy and stability of thiazole derivatives. Factors such as pH, temperature, and the presence of other molecules can affect the action of these compounds .
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-13(25)22-16-5-7-17(8-6-16)23-19(26)10-18-12-28-20(24-18)27-11-14-3-2-4-15(21)9-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGIRDCXYIOOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

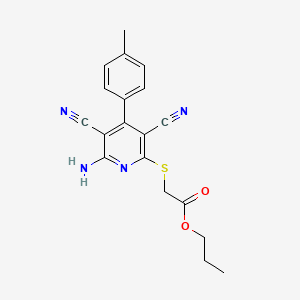

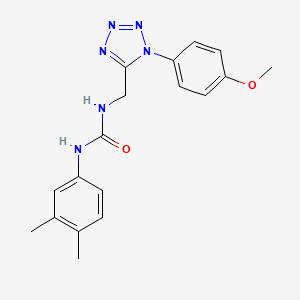

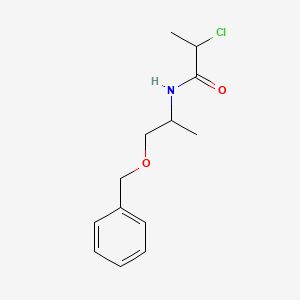



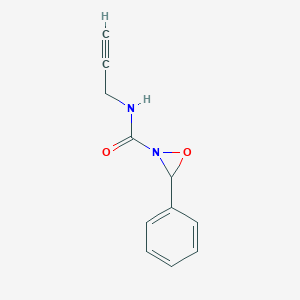
![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)


